2-Amino-3-(4-methylcyclohexyl)propanamide
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Overview
Description
2-Amino-3-(4-methylcyclohexyl)propanamide is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-3-(4-methylcyclohexyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Amino-3-(4-methylcyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-methylcyclohexyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-(4-methylcyclohexyl)propanamide can be compared with other similar compounds, such as:
Propanamide: A simpler amide with the formula C3H7NO, used in various organic synthesis reactions.
Cyclohexylamine: An amine with the formula C6H11NH2, used as a precursor in the synthesis of various organic compounds.
4-Methylcyclohexylamine: An amine with a similar structure but without the propanamide moiety, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.
Biological Activity
2-Amino-3-(4-methylcyclohexyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C11H19N1O with a molecular weight of 184.28 g/mol. The compound features an amino group and a propanamide functional group, which contribute to its reactivity and biological interactions. The presence of a methyl-substituted cyclohexyl ring enhances its lipophilicity, potentially influencing its pharmacokinetics and pharmacodynamics in biological systems.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert effects through the following mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. For instance, analogs of related compounds have demonstrated agonistic activity at specific receptors, suggesting that this compound may also engage in receptor modulation .
- Microtubule Interaction : In silico studies indicate that compounds structurally related to this compound can affect microtubule assembly, which is critical for cell division and intracellular transport. This suggests a potential role in cancer therapy by disrupting mitotic processes .
Antitumor Activity
Research has highlighted the potential antitumor properties of this compound. In vitro studies are necessary to evaluate its cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have shown selective cytotoxicity against breast and ovarian cancer cell lines, indicating that this compound could possess comparable properties .
Antibacterial Activity
Preliminary assessments of the antibacterial activity of related compounds suggest that they may exhibit significant effects against both Gram-positive and Gram-negative bacteria. The effectiveness can be measured through zones of inhibition in standard assays, comparing these results against established antibiotics .
Compound | Zone of Inhibition (mm) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Cefixime | 18 | K. pneumonia |
Azithromycin | 19.5 | Streptococcus |
Case Study 1: Anticancer Activity
A study involving structurally similar compounds demonstrated significant antitumor activity in vivo. The administration of prodrugs led to sustained plasma concentrations capable of inducing cytocidal effects against human mammary carcinoma cell lines. This suggests that modifications to enhance solubility and stability could improve the therapeutic index of this compound .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition has shown promise for compounds similar to this compound. For instance, certain derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The results indicated competitive inhibition with IC50 values comparable to established inhibitors like galantamine .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-3-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
CMNIDKJVXWHVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C(=O)N)N |
Origin of Product |
United States |
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